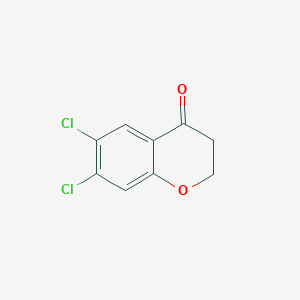
6,7-二氯色满-4-酮
描述
6,7-Dichlorochroman-4-one is a chemical compound with the CAS Number: 27407-06-3. It has a molecular weight of 217.05 and its linear formula is C9H6Cl2O2 .
Synthesis Analysis
The chroman-4-one framework, to which 6,7-Dichlorochroman-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis
The molecular structure of 6,7-Dichlorochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton differentiates it from chromone .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
6,7-Dichlorochroman-4-one is a solid at room temperature. The physicochemical properties of this compound are influenced by its chemical structure, which includes a benzene nucleus fused with a dihydropyran .科学研究应用
Medicinal Chemistry: Anticancer Properties
6,7-Dichlorochroman-4-one has been identified as a potential scaffold in medicinal chemistry due to its structural similarity to chroman-4-one, which exhibits a wide range of pharmacological activities . Its derivatives have shown promise in anticancer research, particularly as tumor necrosis factor-α (TNF-α) inhibitors. The compound’s ability to modulate immune responses makes it a candidate for further investigation in oncology.
Neurological Disorders: Schizophrenia Research
Studies have explored the association between schizophrenia and genetic variations in the Major Histocompatibility Complex (MHC) locus. 6,7-Dichlorochroman-4-one’s impact on immune function suggests potential applications in understanding and treating neurological disorders like schizophrenia .
Organic Synthesis: Building Blocks
In organic synthesis, 6,7-Dichlorochroman-4-one serves as a significant building block for creating complex molecular structures . Its role in the synthesis of oxygen-containing heterocycles makes it valuable for constructing a broad variety of biologically active compounds.
Pharmaceutical Development: Drug Design
The compound’s versatility in drug design is notable, with applications ranging from antiviral to antidepressant properties . Its structural framework is conducive to the development of new therapeutic agents, making it a key molecule in pharmaceutical research.
Cosmetic Industry: Skin and Hair Care
Chroman-4-one derivatives, including 6,7-Dichlorochroman-4-one, have been used in cosmetic preparations for the care and improvement of skin and hair texture . They are investigated for their potential in treating skin-related defects such as inflammation and allergies.
Environmental Impact: Safety and Handling
Research into the environmental impact of 6,7-Dichlorochroman-4-one includes its safety and handling procedures. The compound’s hazard statements and precautionary measures are critical for ensuring safe laboratory practices and minimizing environmental risks .
Industrial Applications: Material Science
The compound’s properties are also of interest in material science, where its stability and reactivity can be harnessed for various industrial applications. Its solid physical form and room temperature storage make it suitable for use in different material synthesis processes .
Latest Research: Synthetic Methodologies
Recent studies focus on improving the synthetic methodologies of 6,7-Dichlorochroman-4-one derivatives. The latest research aims to provide more effective and cost-efficient methods to synthesize novel analogs, which could lead to significant advancements in multiple scientific fields .
安全和危害
未来方向
作用机制
Target of Action
Chromanone analogs, which include 6,7-dichlorochroman-4-one, have been shown to target various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Chromanone analogs have been reported to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 6,7-Dichlorochroman-4-one with its targets.
Biochemical Pathways
Chromanone analogs have been reported to affect various biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
It has been reported that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Chromanone analogs have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that environmental factors can influence the action of drugs in general . These factors can include the physiological condition of the individual, the presence of other drugs or substances, and external factors such as temperature and light.
属性
IUPAC Name |
6,7-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHVYHUAYOZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506141 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27407-06-3 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



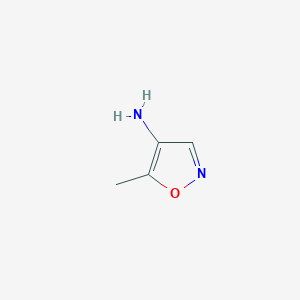
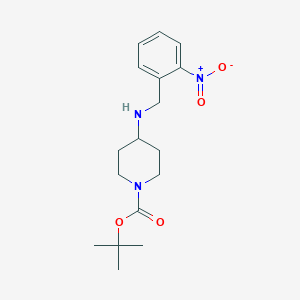
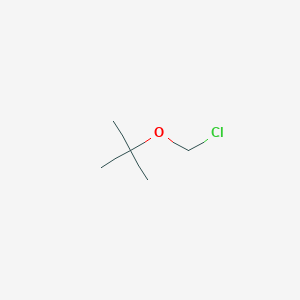

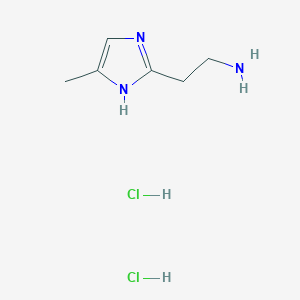
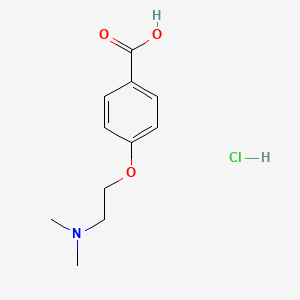
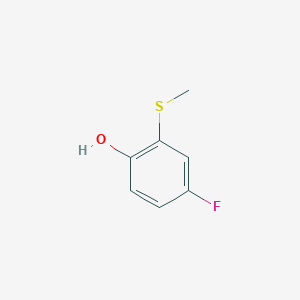
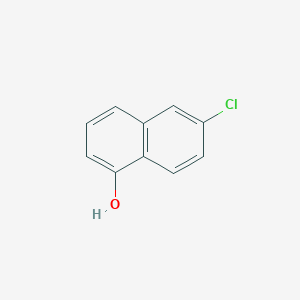
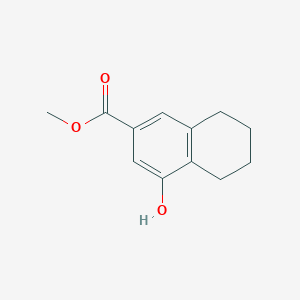
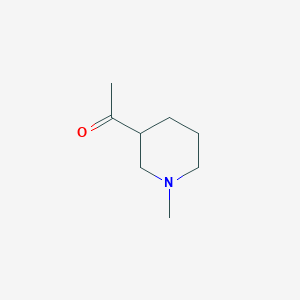
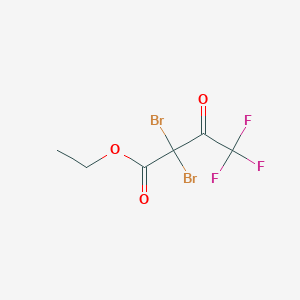
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)